(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative featuring a (Z)-configured benzylidene moiety substituted with 2,3,4-trimethoxy groups, a hydroxy group at position 6, and a 4-methylpiperidin-1-ylmethyl substituent at position 6. Its molecular formula is C₂₆H₂₉NO₆ (inferred from structural analogs in and ). The 4-methylpiperidin-1-ylmethyl group enhances lipophilicity and may influence bioavailability and receptor binding, while the trimethoxybenzylidene group contributes to π-π stacking interactions in biological targets. The compound’s synthesis likely involves aldol condensation between a substituted benzaldehyde and a benzofuran-3(2H)-one precursor, followed by functionalization of the piperidine moiety.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-15-9-11-26(12-10-15)14-18-19(27)7-6-17-22(28)21(32-24(17)18)13-16-5-8-20(29-2)25(31-4)23(16)30-3/h5-8,13,15,27H,9-12,14H2,1-4H3/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFUWGHLTIXFFK-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C(=C(C=C4)OC)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C(=C(C=C4)OC)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. Benzofurans are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific compound, drawing from various studies and data sources.
Chemical Structure
The compound's structure can be broken down into key components that are responsible for its biological activity:
- Benzofuran Core : The benzofuran moiety is known for its interaction with various biological targets.
- Hydroxyl Group : The presence of a hydroxyl group can enhance antioxidant properties.
- Piperidine Ring : This nitrogen-containing ring may influence receptor binding and activity.
- Trimethoxybenzylidene Substituent : This moiety may enhance lipophilicity and facilitate cellular uptake.
1. Antioxidant Activity
Benzofuran derivatives often exhibit significant antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress. For instance, derivatives of benzofuran have been reported to lower levels of reactive oxygen species (ROS) in various cell lines, suggesting a protective effect against oxidative damage .
2. Anti-inflammatory Effects
Research indicates that benzofuran derivatives can modulate inflammatory pathways. Specifically, compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models . This suggests potential therapeutic applications in chronic inflammatory diseases.
3. Anticancer Properties
Recent studies have highlighted the cytotoxic effects of benzofuran derivatives on various cancer cell lines. For example, compounds with structural similarities have demonstrated the ability to induce apoptosis in leukemia cells through mechanisms involving ROS generation and mitochondrial dysfunction . The compound's unique structure may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of a series of benzofuran derivatives on K562 leukemia cells. Results indicated that specific modifications in the benzofuran structure significantly enhanced cytotoxicity and apoptosis induction. The most active compounds increased caspase activity, confirming their role in promoting programmed cell death .
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Compound A | 12.5 | 75% |
| Compound B | 15.0 | 60% |
| (Z)-6-hydroxy... | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory potential of related benzofuran derivatives. The study measured cytokine levels in treated macrophages and found that certain compounds significantly reduced TNF-alpha and IL-1 levels by over 90%, indicating strong anti-inflammatory activity .
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-alpha | 200 | 10 | 95% |
| IL-1 | 150 | 5 | 96.67% |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.
- Induction of Apoptosis : The generation of ROS can trigger mitochondrial pathways that activate caspases, leading to apoptosis in cancer cells.
- Modulation of Cellular Signaling : Interaction with specific receptors may alter signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Table 2: NMR and HRMS Data for Selected Compounds
*Calculated for C₁₅H₁₀ClO₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
